2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (molecular formula: C₁₀H₁₁N₃O₂S₂) features a 1,2,4-triazole core substituted with an ethyl group at the N4 position and a thiophene ring at the C5 position. A sulfanyl (-S-) linker connects the triazole moiety to an acetic acid group.
Synthesis of such compounds typically involves cyclization reactions or thiol-disulfide exchange processes. For example, analogous triazole-acetic acid derivatives are synthesized via reactions between mercaptoacetic acid and substituted triazole precursors under controlled pH conditions, followed by acidification to precipitate the product .
Properties
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-2-13-9(7-4-3-5-16-7)11-12-10(13)17-6-8(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOECDIDOUCEWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiophene rings, leading to partially or fully hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include halogenating agents, organometallic reagents, and nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Hydrogenated triazole and thiophene derivatives.
Substitution Products: Various substituted thiophene and triazole derivatives.
Scientific Research Applications
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in organic semiconductors, light-emitting diodes, and field-effect transistors.
Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations:
- Heterocycle Substitution: Replacing thiophene with pyridine (e.g., VUAA-1) or furan alters electronic properties.
- Functional Groups : Acetic acid derivatives exhibit higher hydrophilicity, while acetamide or ester analogs (e.g., VUAA-1, isopropyl ester) show improved lipid solubility, aiding cellular uptake .
- N4 Substituents : Cyclopropyl (vs. ethyl) introduces steric bulk and rigidity, which may affect conformational stability and receptor binding .
Biological Activity
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a synthetic compound with a unique structure that includes a triazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H12N4OS2 |
| Molecular Weight | 244.35 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring is known for its ability to inhibit enzymes such as cytochrome P450 and other critical proteins involved in cellular signaling and metabolism. The sulfanyl group enhances the compound's reactivity and binding affinity to these targets, potentially leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds with a triazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazolethiones showed promising activity against Mycobacterium tuberculosis, suggesting that similar compounds may possess effective antibacterial properties. Although this compound has not been directly tested against tuberculosis, its structural analogs have shown inhibition rates comparable to standard treatments like rifampicin .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. For instance, compounds similar to this compound have demonstrated efficacy against various fungal strains. A comparative study highlighted that certain triazole derivatives exhibited superior antifungal activity compared to established antifungal agents like bifonazole .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that related triazole compounds can induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as CDK2 (cyclin-dependent kinase 2) . Specifically, one study reported that triazole derivatives displayed significant cytotoxicity against human colon cancer cells (HCT 116), with IC50 values indicating potent activity .
Case Studies and Research Findings
- Antituberculosis Activity : A synthesized triazole derivative was evaluated for its ability to inhibit Mycobacterium tuberculosis H37Rv. The compound showed an inhibition rate of 87%, suggesting its potential as an antituberculosis agent .
- Antifungal Screening : In a study comparing various triazole derivatives against fungal pathogens, the tested compounds exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) lower than those of standard treatments .
- Cancer Cell Line Studies : Research involving the evaluation of triazole derivatives against HCT 116 cells revealed that certain compounds could induce cell cycle arrest and apoptosis at low micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
